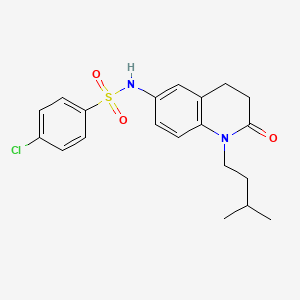

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

4-Chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonamide group linked to a 1-isopentyl-substituted tetrahydroquinolinone scaffold. This compound is structurally characterized by:

- Sulfonamide group: A key functional group contributing to hydrogen-bonding interactions, often exploited in medicinal chemistry for enzyme inhibition.

- Tetrahydroquinolinone core: A bicyclic system with a carbonyl group at position 2, influencing electronic properties and conformational stability.

- Substituents: The 4-chloro substituent on the benzene ring (electron-withdrawing) and the isopentyl chain on the tetrahydroquinolinone (hydrophobic moiety).

While direct physicochemical data for this compound are unavailable in the provided evidence, analogs suggest a molecular weight of ~420–430 g/mol and solubility influenced by the hydrophobic isopentyl group.

Properties

IUPAC Name |

4-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-14(2)11-12-23-19-9-6-17(13-15(19)3-10-20(23)24)22-27(25,26)18-7-4-16(21)5-8-18/h4-9,13-14,22H,3,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBKBLUJKHJNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, leading to antibacterial effects. In cancer research, the compound may inhibit specific kinases or other proteins involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Moiety

The benzenesulfonamide group’s substituents significantly affect electronic properties and bioactivity. Key analogs include:

Key Observations :

- Chloro substituents (electron-withdrawing) may enhance sulfonamide acidity compared to methoxy or methyl groups.

- Hydrophobic chains (e.g., isopentyl) improve membrane permeability but reduce aqueous solubility.

Spectroscopic Comparisons

IR and NMR data from analogs provide insights into functional group behavior:

Infrared (IR) Spectroscopy :

| Compound | NH Stretch (cm⁻¹) | SO₂ Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) |

|---|---|---|---|

| 4-Chloro-N-(2-naphthyl)benzenesulfonamide | 3230 | 1334, 1160 | 1585 |

| 4-Chloro-N-(benzyl)benzenesulfonamide | 3201 | 1334, 1160 | 1560 |

For the target compound:

- Expected NH stretch: ~3200–3250 cm⁻¹ (similar to analogs).

- SO₂ stretches: ~1330–1160 cm⁻¹ (consistent across sulfonamides).

- Aromatic C=C: Slightly shifted depending on substituents (e.g., chloro vs. methoxy).

¹H NMR Spectroscopy :

Key Observations :

- Isopentyl protons dominate the aliphatic region in the target compound.

- Substituents on the benzene ring alter aromatic proton splitting patterns.

Biological Activity

4-Chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H20ClN2O3S

- Molecular Weight : 358.86 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- Activity Against Bacterial Strains : Various synthesized sulfonamides were tested against common bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. The most effective compounds had IC50 values ranging from 0.63 µM to 6.28 µM compared to a reference standard (thiourea) with an IC50 of 21.25 µM .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 7m | Salmonella typhi | 0.63 |

| 7n | Bacillus subtilis | 2.14 |

| 7o | Escherichia coli | 6.28 |

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor:

- Acetylcholinesterase (AChE) Inhibition : Compounds derived from similar structures have been reported to inhibit AChE effectively, which is crucial for treating conditions like Alzheimer's disease.

- Urease Inhibition : The synthesized sulfonamides displayed strong urease inhibitory activity, which is significant for managing urease-related disorders.

The following table summarizes the enzyme inhibition activities of related compounds:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| 7l | AChE | 2.14 |

| 7m | Urease | 0.63 |

Case Studies

Several studies have explored the biological activities of compounds with similar structures:

- Study on Piperidine Derivatives : Research indicated that piperidine derivatives exhibit a range of biological activities including antibacterial and enzyme inhibition . The docking studies revealed interactions at the active sites of AChE.

- Synthesis and Evaluation of Sulfonamides : A study focused on synthesizing new sulfonamides highlighted their potential as effective antibacterial agents and enzyme inhibitors . The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(1-isopentyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide, and how can yield/purity be improved?

- Methodology : The synthesis of structurally analogous sulfonamides (e.g., ) involves reacting a tetrahydroquinoline derivative with a sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane. For the target compound, substitute the sulfonyl chloride with 4-chlorobenzenesulfonyl chloride and the tetrahydroquinoline precursor with 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product with >95% purity. Monitor reactions using TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., chloro, isopentyl groups) and the sulfonamide linkage. Compare chemical shifts with related tetrahydroquinoline sulfonamides (e.g., δ 2.5–3.5 ppm for tetrahydroquinoline protons; δ 7.5–8.5 ppm for aromatic sulfonamide signals) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragment patterns.

- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), this provides definitive stereochemical and conformational data .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for anti-inflammatory, antimicrobial, or enzyme inhibitory activity using:

- In vitro enzyme assays : Test inhibition of cyclooxygenase (COX) or kinases, given sulfonamides’ known interactions with these targets. Use positive controls (e.g., celecoxib for COX-2) .

- Cell-based assays : Assess cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Include dose-response curves (1–100 μM) and calculate IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Methodology :

- Modify substituents : Synthesize analogs with variations in the chloro group (e.g., fluoro, methyl) or isopentyl chain (e.g., shorter/longer alkyl groups).

- Biological testing : Compare analogs in enzyme inhibition and cell viability assays. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR kinase. Prioritize derivatives with improved docking scores for synthesis .

Q. How can contradictory results in biological activity data (e.g., varying IC across assays) be systematically addressed?

- Methodology :

- Purity verification : Re-analyze compound purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase). Impurities >1% can skew results .

- Assay standardization : Control variables like incubation time, serum concentration, and pH. Repeat assays in triplicate across independent labs.

- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if activity discrepancies persist .

Q. What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

- Methodology :

- Affinity chromatography : Immobilize the compound on a resin and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS .

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in lysates treated with the compound to identify stabilized/destabilized targets .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), solubility, and CYP450 interactions. Optimize logP (ideally 2–5) by introducing polar groups (e.g., hydroxyl) to the isopentyl chain .

- Molecular dynamics simulations : Assess binding stability in target active sites over 100 ns trajectories. Prioritize analogs with low RMSD fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.